2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
Overview
Description
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, benzoyl, and nitro functional groups. Its molecular formula is C15H10Cl2N2O3.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, also known as 2-(2-Chloroacetamido)-5-nitro-2’-chlorobenzophenone, are GABA receptors . These receptors play a crucial role in neurotransmission and are involved in various neurological conditions such as Alzheimer’s, depression, epilepsy, and Parkinson’s .
Biochemical Pathways
The compound is involved in the neurotransmission pathway . By targeting GABA receptors, it can influence various neurological functions and conditions, including memory, learning and cognition, addiction, sleep, stress and anxiety, and stroke . The downstream effects of these interactions can have significant impacts on neurological health and disease states.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its involvement in neurotransmission and its potential role in various neurological conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of a suitable aromatic compound, followed by chlorination and acylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amino groups.
Substitution: This reaction can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- 2-Iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-Benzyl-5-bromo-2-chlorobenzamide
Uniqueness
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAJRIMWOFPRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509759 | |
Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180854-85-7 | |
Record name | 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180854857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRW3BG4SL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide in the synthesis of clonazepam?
A1: This compound serves as a crucial precursor in the described clonazepam synthesis []. Converting it to 2-(2-iodoacetamido)-5-nitro-2'-chlorobenzophenone via iodine substitution allows for the subsequent introduction of the nitrogen-containing heterocycle present in clonazepam. This specific synthetic route, as highlighted in the abstract, offers advantages in terms of minimizing impurities and achieving a commercially viable process.
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